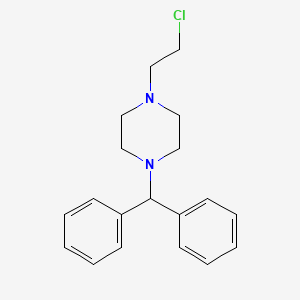

4-Benzhydryl-1-(2-chloroethyl)piperazine

Description

Properties

Molecular Formula |

C19H23ClN2 |

|---|---|

Molecular Weight |

314.9 g/mol |

IUPAC Name |

1-benzhydryl-4-(2-chloroethyl)piperazine |

InChI |

InChI=1S/C19H23ClN2/c20-11-12-21-13-15-22(16-14-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |

InChI Key |

QOQFQXDLYSXSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Reactivity

Table 3: Physicochemical Properties

*Estimated based on benzhydryl’s hydrophobicity and chloroethyl’s polarity.

Preparation Methods

Direct Alkylation of Piperazine via Sequential Substitution

The sequential alkylation of piperazine represents a foundational approach. First, 4-benzhydrylpiperazine is synthesized by reacting piperazine with benzhydryl chloride under basic conditions. This intermediate is subsequently treated with 2-chloroethyl chloride to introduce the second substituent.

Procedure :

-

Synthesis of 4-Benzhydrylpiperazine :

Piperazine (0.12 mol) is dissolved in toluene with catalytic KI and DMF (0.5 mL). Benzhydryl chloride (15 mL) is added dropwise at 80°C, and the mixture is refluxed for 12 hours. The organic layer is washed with water, acidified with HCl, and neutralized with NaOH to yield 4-benzhydrylpiperazine as a solid (92% yield, m.p. 63–65°C). -

Introduction of 2-Chloroethyl Group :

4-Benzhydrylpiperazine is dissolved in DMF with 1.5 equivalents of KOH. After stirring under nitrogen for 30 minutes, 2-chloroethyl chloride (2 equivalents) is added, and the reaction is maintained at room temperature for 2–4 hours. The product is precipitated with ice, filtered, and purified via column chromatography (n-hexane/EtOAc).

Key Considerations :

Chlorination of 1-(2-Hydroxyethyl)-4-benzhydrylpiperazine

This route involves synthesizing a hydroxyethyl intermediate followed by chlorination.

Procedure :

-

Synthesis of 1-(2-Hydroxyethyl)-4-benzhydrylpiperazine :

4-Benzhydrylpiperazine reacts with 2-chloroethanol in refluxing toluene for 12 hours. Triethanolamine is added to scavenge HCl, and the product is isolated via vacuum distillation (yield: 85%). -

Chlorination with Thionyl Chloride :

The hydroxyethyl derivative (50 mmol) is treated with thionyl chloride (5 equivalents) in dichloromethane at 0°C for 2 hours. The mixture is refluxed for an additional hour, washed with NaHCO₃, and dried to yield the chloroethyl product (78% yield).

Advantages :

One-Pot Alkylation Using Pre-formed Benzhydrylpiperazine

A streamlined one-pot method employs 4-benzhydrylpiperazine and 2-chloroethyl chloride under optimized basic conditions.

Procedure :

4-Benzhydrylpiperazine (10 mmol) and KOH (15 mmol) are stirred in DMF at 25°C. 2-Chloroethyl chloride (20 mmol) is added dropwise over 30 minutes, followed by 4 hours of stirring. The reaction is quenched with ice, and the precipitate is recrystallized from ethanol (yield: 80%, purity: 97%).

Optimization Insights :

-

Solvent Choice : DMF enhances solubility and reaction kinetics compared to toluene or THF.

-

Temperature : Room temperature minimizes side reactions, improving selectivity.

Comparative Analysis of Synthetic Methods

Critical Observations :

-

The one-pot method offers the highest efficiency, but moisture control is crucial to prevent hydrolysis of 2-chloroethyl chloride.

-

The chlorination route, while reliable, introduces handling challenges due to thionyl chloride’s corrosivity.

Mechanistic Insights and Reaction Optimization

Q & A

Q. What are the standard synthetic routes for 4-Benzhydryl-1-(2-chloroethyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a piperazine core. A common approach is the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine derivatives. For example, bis(2-chloroethyl)amine hydrochloride is a key reagent in cyclization reactions to form chloroethyl-substituted piperazines (e.g., used in tetrahydroisoquinoline synthesis) . Optimization factors include:

- Solvent choice : Polar aprotic solvents (e.g., diglyme) at elevated temperatures (~150°C) improve cyclization efficiency .

- Catalysts : Potassium carbonate or sodium iodide in acetone enhances alkylation yields by minimizing side reactions like ethoxyethyl formation .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity, verified via HPLC and GC-MS .

Q. How is the structural integrity of this compound validated post-synthesis?

A multi-technique approach is critical:

- Spectroscopy : H NMR confirms substitution patterns (e.g., benzhydryl protons at δ 7.2–7.4 ppm, chloroethyl protons at δ 3.6–3.8 ppm) .

- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 367.2 for CHClN) .

- Elemental analysis : Acceptable tolerances (±0.3%) for C, H, N, and Cl ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of chloroethyl substitution on the piperazine ring?

Regioselectivity challenges arise due to piperazine’s symmetrical structure. Key methods include:

- Protecting groups : Boc protection of one nitrogen directs substitution to the free site. Subsequent deprotection with HCl yields the target compound .

- Steric effects : Bulky substituents (e.g., benzhydryl) at position 4 hinder chloroethyl addition at adjacent sites, favoring position 1 .

- Kinetic control : Lower temperatures (0–5°C) slow reaction rates, allowing selective alkylation .

Q. How do structural modifications of the benzhydryl group impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., para-Cl on benzophenone) enhance receptor binding affinity, as seen in analogs like N-(4-Chlorobenzhydryl)piperazine .

- Steric bulk : Larger substituents (e.g., 2,3-dimethoxyphenyl) reduce solubility but improve metabolic stability in vitro .

- Comparative assays : Substituted derivatives are tested against Gram-positive bacteria (e.g., S. aureus) to correlate lipophilicity (logP) with antimicrobial potency .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

Contradictions often stem from:

- Intermediate stability : Chloroethyl intermediates may degrade under acidic conditions. Monitoring via TLC or in situ IR identifies decomposition .

- Byproduct formation : Ethoxyethyl byproducts (from ethanol solvents) are minimized using acetone or DMF .

- Reproducibility : Strict control of moisture (via molecular sieves) and inert atmospheres (N) improves consistency .

Q. What analytical methods differentiate this compound from its positional isomers?

- Chiral HPLC : Using a Chiralpak IA column (hexane:isopropanol = 90:10) resolves enantiomers .

- X-ray crystallography : Confirms absolute configuration, particularly for asymmetric benzhydryl groups .

- Dynamic NMR : Variable-temperature H NMR detects restricted rotation in benzhydryl groups, distinguishing isomers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.